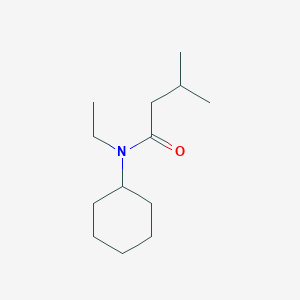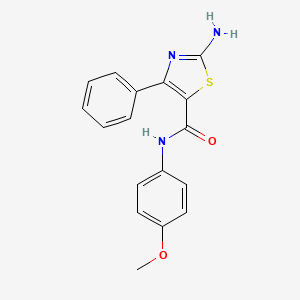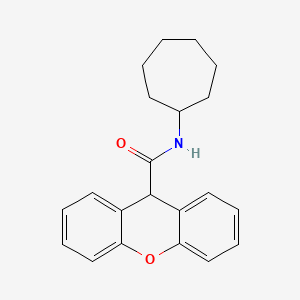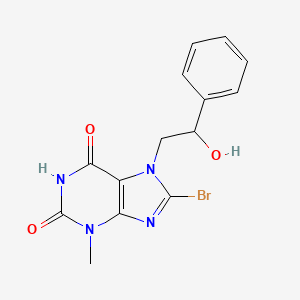
N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide involves the reaction of thiocarbonohydrazones derived from aromatic aldehydes with 4-phenylbut-3-yn-2-one in aqueous acetic acid, producing thiocarbonohydrazides with high chemo-, regio-, and stereoselectivity (Glotova et al., 2008). This process highlights the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been studied extensively through methods such as X-ray analysis, IR, and NMR spectroscopy, revealing detailed insights into their steric configurations (Glotova et al., 2008). Such analyses are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions and Properties
Research has explored various chemical reactions involving compounds similar to N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide, demonstrating their potential as precursors for synthesis and in cycloaddition reactions to produce pyrazoline derivatives and their analogs (Shawali et al., 1990). These studies showcase the versatility and wide range of chemical properties of these compounds.
Wissenschaftliche Forschungsanwendungen
Metal Ion Complexation and Sensor Development
Research has shown that derivatives of furohydrazide, such as N'-(1-pyridin-2-ylmethylene)-2-furohydrazide (NFH), have been investigated for their complexation with metal ions. These studies have led to the development of potentiometric sensors for lanthanide ions, demonstrating the potential of furohydrazide derivatives in selective ion recognition and quantification. For example, a Ho3+ potentiometric membrane sensor, leveraging the selective complexation properties of these ionophores, has been utilized for the indirect determination of terazosin in pharmaceutical formulations (Ganjali et al., 2009).
Synthetic Applications
The compound and its derivatives have been used as precursors in synthetic chemistry, particularly in the preparation of heterocyclic compounds. For instance, N-phenyl-2-furohydrazonyl chloride and its analogs have been synthesized and utilized in cycloaddition reactions, leading to the formation of various substituted pyrazoline derivatives and their analogs (Shawali et al., 1990).
Antimicrobial and Anticancer Evaluations
Compounds synthesized from furohydrazide derivatives have been screened for antimicrobial and anticancer activities, showing significant potential in these areas. For example, a series of bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides was evaluated, with some compounds demonstrating potent antimicrobial and anticancer activities. QSAR studies indicated that electronic and topological parameters significantly influence the antimicrobial activity of these compounds (Kumar et al., 2015).
Eigenschaften
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12(9-11-5-2-1-3-6-11)10-16-17-14(18)13-7-4-8-19-13/h1-10H,(H,17,18)/b12-9-,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHFEMBMIPNCMV-VOANPMSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=CO2)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]furan-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)
![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)


![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)